Marmesin galactoside
Overview
Description
Preparation Methods
The synthesis of marmesin galactoside involves several steps. One method includes the use of umbelliferone 6-dimethylallyltransferase (U6DT) and marmesin synthase (MS) to optimize the production of marmesin . The process involves truncating the transmembrane domains of PcU6DT, FcMS, and AtCPR1 and increasing the copy numbers of the genes encoding the truncated enzymes . This method has been optimized to increase the yield of marmesin in engineered yeast strains .
Chemical Reactions Analysis
Marmesin galactoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphatidylinositol 3-kinase (PI3K) inhibitors and protein kinase B (Akt) inhibitors . The major products formed from these reactions include psoralen and other furanocoumarins .
Scientific Research Applications
Marmesin galactoside has several scientific research applications. It has been studied for its anti-cancer properties, particularly in esophageal cancer cells, where it exhibits anti-proliferative and pro-apoptotic activities by suppressing the PI3K/Akt pathway . Additionally, this compound has shown potential in treating angiogenesis-related diseases like cancer by inhibiting vascular endothelial growth factor-A (VEGF-A)-induced endothelial cell proliferation, migration, invasion, and capillary-like structure formation. It also has therapeutic effects against osteoarthritis and potential as an antialopecia agent.
Mechanism of Action
The mechanism of action of marmesin galactoside involves the suppression of the PI3K/Akt pathway. This pathway is crucial for cell proliferation and survival, and its inhibition leads to reduced expression of Ki67 and proliferating cell nuclear antigen (PCNA), promoting apoptosis in cancer cells . This compound downregulates Bcl-2 and upregulates Bax, further contributing to its pro-apoptotic activity .
Comparison with Similar Compounds
Marmesin galactoside is unique compared to other psoralens due to its specific molecular structure and biological activities. Similar compounds include psoralen, angelicin, and bergapten, which also belong to the class of furanocoumarins . this compound’s distinct mechanism of action and therapeutic potential make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9/c1-20(2,29-19-18(25)17(24)16(23)13(8-21)28-19)14-6-10-5-9-3-4-15(22)27-11(9)7-12(10)26-14/h3-5,7,13-14,16-19,21,23-25H,6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCGUCZXPFBNRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156363-69-8 | |
Record name | Marmesin galactoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041508 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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